Cu-BTC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cu-BTC can be synthesized through various methods, including solvothermal, hydrothermal, and mechanochemical routes. One common method involves the reaction of copper nitrate trihydrate with benzene-1,3,5-tricarboxylic acid in a solvent such as ethanol or water. The reaction is typically carried out at elevated temperatures (120°C) for several hours (12 hours) to ensure complete formation of the MOF .
Industrial Production Methods
In industrial settings, this compound is often produced using a solvent-free method to reduce environmental impact and production costs. This method involves mechanically grinding the copper precursor and the organic linker without the use of solvents. The resulting mixture is then subjected to thermal treatment to form the desired MOF .
Chemical Reactions Analysis
Types of Reactions
Cu-BTC undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various organic ligands can be used, and the reactions are usually conducted in solvents like ethanol or water at moderate temperatures.
Major Products
Scientific Research Applications
Cu-BTC has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which Cu-BTC exerts its effects is primarily through its high surface area and porosity, which allow it to adsorb and interact with various molecules. The copper ions in this compound act as active sites for catalytic reactions, facilitating the conversion of reactants to products. For example, in the oxidation of primary amines, the copper ions provide Lewis acid sites that activate the amine molecules, promoting their conversion to imines .
Comparison with Similar Compounds
Cu-BTC is often compared with other metal-organic frameworks, such as:
Zinc benzene-1,3,5-tricarboxylate (Zn-BTC): Similar structure but different metal ion, leading to variations in catalytic activity and stability.
Iron benzene-1,3,5-tricarboxylate (Fe-BTC): Known for its magnetic properties and different catalytic behavior.
Nickel benzene-1,3,5-tricarboxylate (Ni-BTC): Exhibits different adsorption properties due to the presence of nickel ions.
This compound is unique due to its high stability, large surface area, and versatile catalytic properties, making it a preferred choice for various applications.
Properties
IUPAC Name |
tricopper;benzene-1,3,5-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6O6.3Cu/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;/q;;3*+2/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSIKKRVQUQXEJ-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2].[Cu+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6Cu3O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335583 | |
Record name | Copper(2+) 1,3,5-benzenetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309721-49-1, 51937-85-0 | |
Record name | Copper(2+) 1,3,5-benzenetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Benzenetricarboxylic acid, copper(2+) salt (2:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Benzenetricarboxylic acid, copper salt (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.649 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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